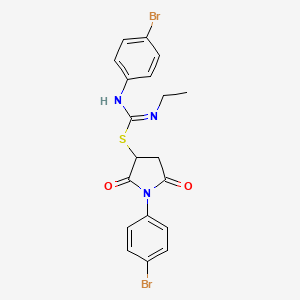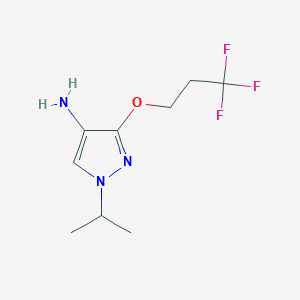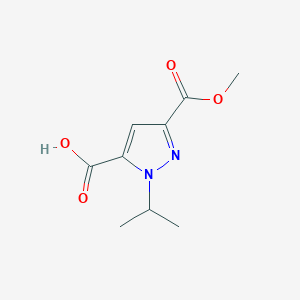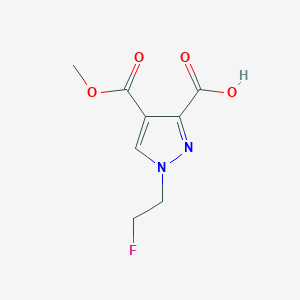![molecular formula C18H20Cl2N4O2S2 B10908007 N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide](/img/structure/B10908007.png)
N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes two 5-chloro-2-thienyl groups attached to an octanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-thiophenecarboxaldehyde and octanedihydrazide.
Condensation Reaction: The key step is the condensation reaction between 5-chloro-2-thiophenecarboxaldehyde and octanedihydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically ranging from 4 to 8 hours, to ensure complete reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H$_2$O$_2$), potassium permanganate (KMnO$_4$)
Reduction: Sodium borohydride (NaBH$_4$), lithium aluminum hydride (LiAlH$_4$)
Substitution: Nucleophiles like amines (R-NH$_2$), thiols (R-SH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(thiophen-2-ylmethylidene)octanedihydrazide
- N,N’-Bis(5-chloro-2-thienylmethylidene)hexanedihydrazide
- N,N’-Bis(5-bromo-2-thienylmethylidene)octanedihydrazide
Uniqueness
N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is unique due to the presence of 5-chloro-2-thienyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H20Cl2N4O2S2 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(5-chlorothiophen-2-yl)methylideneamino]octanediamide |
InChI |
InChI=1S/C18H20Cl2N4O2S2/c19-15-9-7-13(27-15)11-21-23-17(25)5-3-1-2-4-6-18(26)24-22-12-14-8-10-16(20)28-14/h7-12H,1-6H2,(H,23,25)(H,24,26)/b21-11+,22-12+ |
InChI Key |
GDPVCWUNGYIZGU-XHQRYOPUSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(S2)Cl |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)
![8-methyl-14-propan-2-ylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10907938.png)
![N-(2-chloro-5-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10907944.png)

![ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B10907956.png)

![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B10907966.png)

![1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10907970.png)
![2-[4-(diethylamino)phenyl]-3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10907977.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907981.png)


